4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate
Overview
Description
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.06709375 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
Research has highlighted thiophenyl-derivatized nitrobenzoic acid ligands as effective sensitizers for Eu(III) and Tb(III) luminescence. These complexes exhibit significant luminescence in solution and solid-state, characterized by high quantum yields and lifetimes of luminescence, indicating their potential in applications requiring sensitized luminescence, such as bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).
Nucleophilic Substitution Reactions
The kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines in acetonitrile have been extensively studied. These findings are critical for understanding the reactivity and selectivity principles in organic synthesis, providing insights into the development of new synthetic pathways for complex organic compounds (Koh, Han, & Lee, 1999).
Fluorescent Nitrobenzoyl Polythiophenes
The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes have been reported, showcasing their potential in optoelectronic applications. These materials exhibit well-defined reversible redox systems and fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells (Coelho et al., 2015).
Antibacterial and Antifungal Activities
Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. These compounds exhibit moderate activity against various bacterial and fungal species, highlighting their potential as leads for the development of new antimicrobial agents (Vinusha et al., 2015).
Anti-Hepatic Cancer Activity
A novel curcumin ester has been synthesized and shown to possess significant anti-hepatic cancer activity. This highlights the compound's potential in medicinal chemistry, particularly in the design of new anticancer agents (Srivastava et al., 2017).
Properties
InChI |
InChI=1S/C18H15NO5S/c1-23-16-8-4-14(5-9-16)18(20)24-12-2-3-13-25-17-10-6-15(7-11-17)19(21)22/h2,4-11,13H,12H2,1H3 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGRAIGFYVBAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC=C=CSC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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